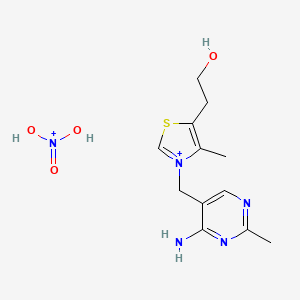
Dihydroxy(oxo)azanium; thiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy(oxo)azanium; thiamine, commonly known as thiamine or vitamin B1, is a water-soluble vitamin essential for various metabolic processes in the body. It plays a crucial role in carbohydrate metabolism, helping to convert nutrients into energy. Thiamine is also vital for the proper functioning of the nervous system, muscles, and heart.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamine can be synthesized through several methods. One common synthetic route involves the condensation of 4-methyl-5-(2-hydroxyethyl)thiazole with 2-methyl-3-(2-hydroxyethyl)pyrazine. The reaction typically occurs under acidic conditions, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of thiamine often involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation broth is then subjected to extraction and purification processes to obtain thiamine in its pure form .
Chemical Reactions Analysis
Types of Reactions
Thiamine undergoes various chemical reactions, including:
Oxidation: Thiamine can be oxidized to thiochrome, a fluorescent compound, in the presence of oxidizing agents.
Reduction: Thiamine can be reduced to its corresponding dihydrothiamine form.
Substitution: Thiamine can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products
Oxidation: Thiochrome
Reduction: Dihydrothiamine
Substitution: Various substituted thiamine derivatives
Scientific Research Applications
Thiamine has a wide range of applications in scientific research:
Chemistry: Thiamine is used as a coenzyme in various biochemical reactions, particularly in the decarboxylation of alpha-keto acids.
Biology: It is essential for cellular metabolism and energy production.
Medicine: Thiamine is used to treat thiamine deficiency disorders such as beriberi and Wernicke-Korsakoff syndrome.
Mechanism of Action
Thiamine exerts its effects primarily through its active form, thiamine diphosphate (ThDP). ThDP acts as a coenzyme for several enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. These enzymes play a crucial role in the citric acid cycle, which is essential for energy production in cells .
Comparison with Similar Compounds
Similar Compounds
- Riboflavin (Vitamin B2)
- Niacin (Vitamin B3)
- Pyridoxine (Vitamin B6)
Uniqueness
Thiamine is unique among these compounds due to its specific role in carbohydrate metabolism and its involvement in the decarboxylation of alpha-keto acids. Unlike other B vitamins, thiamine deficiency can lead to severe neurological and cardiovascular disorders .
Properties
Molecular Formula |
C12H19N5O4S+2 |
|---|---|
Molecular Weight |
329.38 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydroxy(oxo)azanium |
InChI |
InChI=1S/C12H17N4OS.H2NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);(H2,2,3,4)/q2*+1 |
InChI Key |
REOFFVJZCBQTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)

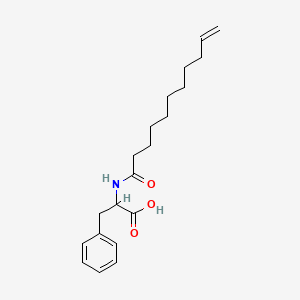
![Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
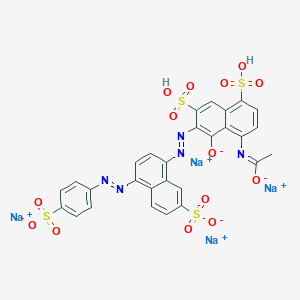
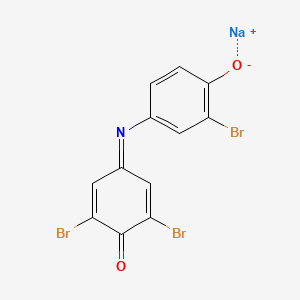
![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
![{1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethylidene}amino 3-methylbutanoate](/img/structure/B12511833.png)
![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
![3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one](/img/structure/B12511845.png)
![(R)-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](naphthalen-1-yl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511849.png)
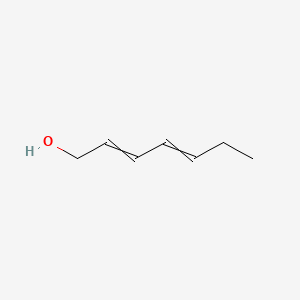
![2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate](/img/structure/B12511869.png)
